Direct Blue 67

Vue d'ensemble

Description

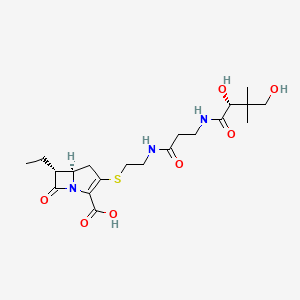

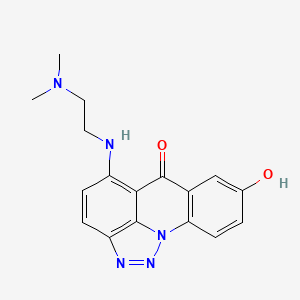

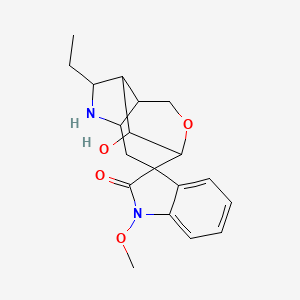

Direct Blue 67 is an organic azo dye used with textile fibers . It is also known as Acid blue 167, and C.I. 71144. It is a polarizer that is used as a pre-staining agent for the detection of microorganisms in histology . Direct Blue 67 reacts with the hydroxyapatite in bone to produce an intense blue color, which makes it useful for staining bone sections .

Synthesis Analysis

Direct Blue 67 is synthesized under various reaction conditions to evaluate the effect of sonication and reaction temperature . The synthesis of Direct Blue 67 involves the use of raw materials such as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, O-Benzenesulfo H acid, 2-Methoxy-5-methylaniline, and 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate .Physical And Chemical Properties Analysis

Direct Blue 67 is a polarizer that is used as a pre-staining agent for the detection of microorganisms in histology . It is soluble in water . The molecular weight of Direct Blue 67 is 859.75 g/mol .Applications De Recherche Scientifique

Material Development

ZIF-67 is a famous member of the metal-organic framework (MOFs) family of materials that have massive applications in material developments for diverse fields . These materials are highlighted due to their defined morphology, structure, porous nature, and very extensive surface area available .

Electronics and Smart Devices

ZIF-67 has been extensively utilized in the development of electronics and smart devices . Its high catalytic activity, thermal and chemical stability, tuneable pore size make it an attractive prospect for research subjects as well as applications on a large scale .

Catalysis

ZIF-67 displays characteristics of high catalytic activity . It has been used as a catalyst for activating peroxymonosulfate to generate SO4- and OH, resulting in the degradation of contaminants .

Sensors

ZIF-67 has been used in the development of sensors . The combination of ZIF-67 with other components or structures results in compounds having potentially better performance than pure ZIF-67 .

Separation Technology

ZIF-67 has been used in separation technology . Its porous nature and tuneable pore size make it suitable for this application .

Adsorption

ZIF-67 has been used in adsorption processes . For instance, phosphotungstic acid was integrated into ZIF-67 to prepare composite adsorbents .

Storage

ZIF-67 has been used in storage applications . Its high porosity and extensive surface area make it suitable for this application .

Wastewater Purification

ZIF-67 has been used in wastewater purification via sulfate radical-based advanced oxidation processes (SR-AOPs) . The ZIF-67/cellulose hybrid membrane with outstanding degradation of contaminants expands the application of MOFs/cellulose hybrid materials for wastewater purification .

Mécanisme D'action

Target of Action

Direct Blue 67, also known as Acid Blue 167 and C.I. , is primarily used as a dyeing agent for cotton fabrics . Its primary target is the cotton fabric, where it binds to the cellulose fibers .

Mode of Action

The mode of action of Direct Blue 67 involves its interaction with the cotton fibers. The dye molecules adhere to the fabric molecules without the help of other chemicals . This interaction is facilitated by the anionic nature of the dye, which allows it to bind to the cotton fibers through weak hydrogen bonding and Van der Waals forces .

Biochemical Pathways

The biochemical pathways involved in the action of Direct Blue 67 are primarily related to the adsorption behavior of the dye on cotton. The dye molecules are absorbed by the cotton fibers in a process that involves the formation of weak hydrogen bonds and Van der Waals forces .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of Direct Blue 67 as a dye, we can consider its solubility, distribution on the fabric, and stability. Direct Blue 67 is soluble in water , which facilitates its application on the fabric. Once applied, the dye distributes evenly on the fabric, adhering to the cotton fibers .

Result of Action

The result of the action of Direct Blue 67 is the production of a vibrant blue color on the cotton fabric . In addition to its use in textile dyeing, Direct Blue 67 has also been found to react with hydroxyapatite in bone to produce an intense blue color, making it useful for staining bone sections .

Action Environment

The action of Direct Blue 67 is influenced by various environmental factors. The dyeing process is normally carried out in a neutral or slightly alkaline dyebath . The temperature and pH of the dyebath can affect the intensity of the color produced. Additionally, the dye’s stability and efficacy can be influenced by factors such as light exposure and washing conditions .

Safety and Hazards

Orientations Futures

The development of environmental-friendly materials for the highly-efficient purification of dye-containing wastewater is important and attractive . In this regard, Fe–B amorphous alloy ribbons were fabricated and employed to degrade the azo dye, Direct Blue 67 . This provides a new way of designing proper iron-based alloys for wastewater remediation .

Propriétés

IUPAC Name |

trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWCWYYGIRDIZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N5Na3O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889465 | |

| Record name | C.I. Direct Blue 67, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Direct Blue 67 | |

CAS RN |

3354-97-0 | |

| Record name | C.I. 27925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 67, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-5-methoxy-2-methylphenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)